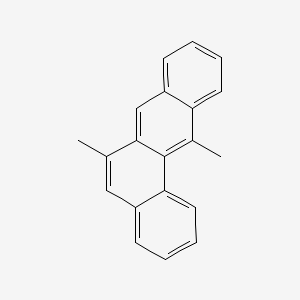
Benz(a)anthracene, 6,12-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene, 6,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 6 and 12 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 6,12-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 6,12-dimethyl- is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as described above, with stringent controls to minimize exposure and environmental release .
化学反応の分析
Types of Reactions: Benz(a)anthracene, 6,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
Benz(a)anthracene, 6,12-dimethyl- is extensively used in scientific research due to its carcinogenic properties. Some applications include:
Chemistry: Studying the mechanisms of PAH formation and degradation.
Biology: Investigating the effects of PAHs on cellular processes and DNA.
Medicine: Researching the carcinogenic pathways and potential therapeutic interventions.
Industry: Monitoring and controlling environmental pollution caused by PAHs
作用機序
The carcinogenic effects of Benz(a)anthracene, 6,12-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially cancer. The molecular targets include various enzymes involved in the metabolic activation, such as cytochrome P450 .
類似化合物との比較
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,4-Dimethyl-2,3-benzophenanthrene
- 9,10-Dimethyl-1,2-benzanthracene
Comparison: Benz(a)anthracene, 6,12-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its reactivity and biological effects. Compared to other dimethyl derivatives, it has distinct metabolic pathways and carcinogenic potency .
特性
CAS番号 |
568-81-0 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
6,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)20-14(2)17-9-5-3-8-16(17)12-19(13)20/h3-12H,1-2H3 |
InChIキー |
NHXNPBTUMFWNNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C3=C(C4=CC=CC=C4C=C13)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















